molecular formula C22H30O2PPd- B031159 2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate CAS No. 577971-19-8

2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate

Cat. No. B031159
M. Wt: 463.9 g/mol
InChI Key: AGTIJKLADGVFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate is part of a class of compounds known for their role in facilitating a wide range of chemical transformations. These compounds are particularly valued for their utility in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of arylpalladium complexes, including those similar to 2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate, involves the reaction of palladium acetate with phosphines under controlled conditions. Henderson et al. (2011) reported the formation of a novel palladium(II) complex through the reaction of palladium acetate and tri-tert-butylphosphine via C–H activation (Henderson, Alvarez, Eichman, & Stambuli, 2011).

Molecular Structure Analysis

The molecular structure of arylpalladium complexes is characterized by X-ray diffraction and IR spectroscopy. Stambuli et al. (2002) highlighted the importance of agostic interactions in stabilizing the structure of these complexes, as evidenced by the close proximity of hydrogen atoms to the palladium metal center (Stambuli, Bühl, & Hartwig, 2002).

Chemical Reactions and Properties

These complexes exhibit remarkable reactivity towards nucleophiles, facilitating the formation of arylamines, ethers, biaryls, and stilbenes. Stambuli et al. (2002) demonstrated the catalytic efficiency of these complexes in amination reactions, producing high yields of the amination product under mild conditions (Stambuli, Bühl, & Hartwig, 2002).

Physical Properties Analysis

The physical properties of 2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate, such as solubility and stability, are influenced by its molecular structure. The steric hindrance provided by the di-tert-butylphosphine ligands affects its solubility in various solvents and its stability under different conditions.

Chemical Properties Analysis

The chemical properties, including its reactivity with various substrates, are pivotal for its application in catalysis. The ability of these complexes to undergo ligand exchange and catalyze various reactions, as outlined by Henderson et al. (2011), showcases their versatility and utility in organic synthesis (Henderson, Alvarez, Eichman, & Stambuli, 2011).

Scientific Research Applications

  • Palladium complexes, including those with similar structures, have been used to catalyze the methoxycarbonylation of vinyl acetate. This process is important for synthesizing ester products efficiently (Rucklidge, Morris, Slawin, & Cole-Hamilton, 2006).

  • Similar palladium complexes have been applied in asymmetric hydrogenations and the synthesis of nonsteroidal anti-inflammatory drug derivatives, demonstrating their versatility in pharmaceutical applications (Imamoto, Oohara, & Takahashi, 2004).

  • These palladium compounds have been used as efficient catalytic systems for the α-arylation of ketones. This process is critical for the synthesis of benzofurans, which are valuable in various chemical syntheses (Raders, Jones, Semmes, Kelley, Rogers, & Shaughnessy, 2014).

  • They have also been employed in the efficient synthesis of 2-substituted indoles from o-alkynylhalobenzenes. This highlights their role in the synthesis of complex organic compounds (Tang & Hu, 2006).

  • The palladium-catalyzed α-arylation of esters with chloroarenes has been explored, showing high yields in the synthesis of tert-butyl acetate-based pharmaceuticals (Hama & Hartwig, 2008).

  • A palladium/copper catalyst system effectively promotes diarylation of alkyl acetates with aryl halides, proving useful in the formation of diarylacetic acid esters (Song, Himmler, & Goossen, 2011).

Safety And Hazards

The compound is classified as non-combustible solids . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is not applicable for flash point .

properties

IUPAC Name

acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTIJKLADGVFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2PPd-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate

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